molecular formula C10H20ClNO2 B14760699 Atagabalin HCl

Atagabalin HCl

Cat. No.: B14760699
M. Wt: 221.72 g/mol
InChI Key: MJEPQHYIBKJJGY-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atagabalin hydrochloride is a compound developed by Pfizer, related to gabapentin, and known for its binding to the α2δ calcium channels (1 and 2). It was initially under development for the treatment of insomnia but was discontinued following unsatisfactory trial results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atagabalin hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for atagabalin hydrochloride would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as crystallization or chromatography, would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Atagabalin hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions would vary depending on the specific reaction but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation of atagabalin hydrochloride could result in the formation of a carboxylic acid derivative, while reduction could yield an alcohol derivative .

Mechanism of Action

Atagabalin hydrochloride exerts its effects by binding to the α2δ subunits of voltage-dependent calcium channels (VDCCs). This binding modulates the activity of the calcium channels, leading to changes in calcium ion flow and subsequent cellular effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect slow-wave sleep and has potential therapeutic applications for insomnia .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-7-3-10(6-11,4-8(7)2)5-9(12)13;/h7-8H,3-6,11H2,1-2H3,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

MJEPQHYIBKJJGY-WSZWBAFRSA-N

Isomeric SMILES

C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN.Cl

Canonical SMILES

CC1CC(CC1C)(CC(=O)O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.